molecular formula C16H14N2O3S B281656 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate

3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate

Cat. No. B281656
M. Wt: 314.4 g/mol
InChI Key: PIXCEFFNBUAUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a sulfonate derivative of pyrazole, and its unique chemical structure has led to numerous investigations into its properties and potential uses.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate is complex and varies depending on the specific application. In general, the compound interacts with biological molecules through a combination of electrostatic and hydrophobic interactions, leading to changes in their structure or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate are also dependent on the specific application. However, the compound has been shown to have a range of effects on biological systems, including the inhibition of enzyme activity, modulation of ion channel function, and alteration of protein structure.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate in lab experiments is its high sensitivity and specificity for certain biological molecules. Additionally, the compound is relatively easy to synthesize and can be modified to suit specific experimental conditions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for specialized equipment for detection and analysis.

Future Directions

There are numerous potential future directions for research involving 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate. One area of interest is the development of new fluorescent probes based on the compound, with improved sensitivity and specificity for various biological molecules. Additionally, investigations into the use of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate as an inhibitor of specific enzymes or ion channels may lead to the development of new therapeutic agents for a range of diseases. Finally, further studies on the biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate may reveal new insights into the functioning of biological systems.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate can be achieved through a variety of methods, including the reaction of pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents or catalysts, but all result in the formation of the desired compound.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has been studied extensively for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of various biological molecules, including proteins and nucleic acids. 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has also been investigated for its potential as an inhibitor of certain enzymes, as well as its ability to modulate the activity of ion channels.

properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

(5-methyl-2-phenylpyrazol-3-yl) benzenesulfonate

InChI

InChI=1S/C16H14N2O3S/c1-13-12-16(18(17-13)14-8-4-2-5-9-14)21-22(19,20)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

PIXCEFFNBUAUNP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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